molecular formula C₁₀H₁₃Cl₂NO₃S B133984 (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 127184-05-8

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B133984
CAS No.: 127184-05-8
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-XMZBGBKKSA-N
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Description

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as DCSO, is a chiral, non-racemic compound that is used in a wide range of scientific research applications. DCSO is a white, crystalline solid that is soluble in water, alcohols, and other polar solvents. DCSO is known for its high reactivity and versatility in a variety of organic synthesis processes. It is widely used in the synthesis of organic compounds, including chiral compounds for pharmaceutical applications. DCSO is also used as a catalyst in asymmetric synthesis and as a reagent in the synthesis of heterocyclic compounds.

Scientific Research Applications

Synthesis and Characterization

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is utilized in the synthesis of various organic compounds, showcasing its versatility in organic syntheses. For instance, it's involved in the synthesis of (+)-(2R,8aR*)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine, indicating its use as an intermediate in complex organic reactions (Chen et al., 2003).

Asymmetric Oxidation

The compound plays a significant role in asymmetric oxidation processes. It's used for the asymmetric oxidation of 6,6′-bis(alkylsulfanyl)-2,2′-bipyridines to non-racemic 2,2′-bipyridine alkyl sulfoxides, highlighting its importance in producing optically active substances (Ławecka et al., 2008).

Organic Synthesis Applications

The compound's applications extend broadly in organic synthesis, particularly in stereo- and regioselective oxidation of nucleophiles, cycloaddition reactions, epoxidation of alkenes, and C-H oxidation and amination reactions (Davis, 2018). Its involvement in the synthesis of architecturally complex molecules underlines its significance in advanced organic synthesis.

Oxidation and Amination Regents

The chemistry of oxaziridines, including this compound, is emphasized for their role as selective oxidation and amination reagents. They are particularly effective in the hydroxylation of carbanions and enolates to alcohols and α-hydroxy carbonyl compounds (Davis et al., 2008).

Mechanism of Action

Target of Action

The primary target of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aS,7S,8aR)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are enolates . Enolates are nucleophilic species derived from carbonyl compounds such as ketones and esters .

Mode of Action

The compound interacts with its targets through a SN2 mechanism . In this process, the enolate anion, acting as a nucleophile, attacks the oxaziridine oxygen atom to give a hemiaminal intermediate . This intermediate then fragments to a sulfinimine and the desired α-hydroxy ketone .

Biochemical Pathways

The compound is involved in the oxidation of enolates , a key step in various biochemical pathways . This oxidation process leads to the formation of α-hydroxylated compounds . The compound’s action can therefore influence the synthesis and metabolism of a wide range of bioactive molecules.

Result of Action

The result of the compound’s action is the formation of α-hydroxy ketones . These are important intermediates in various biochemical reactions and pathways. The compound’s action can therefore have significant effects at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the formation and stability of the enolate anion, which is a key intermediate in the compound’s mode of action . Additionally, the presence of other reactive species in the environment can potentially interfere with the compound’s action.

Future Directions

The asymmetric catalysis involving oxaziridines, including “(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine”, is still in its infancy . Future research may focus on the catalytic asymmetric transformations of oxaziridines, including oxidation, amination, cycloaddition, and deracemization .

Properties

IUPAC Name

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-CNLAJYNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
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Customer
Q & A

Q1: How effective is (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine at enantioselectively oxidizing different tetrathiafulvalene derivatives?

A1: Research indicates that this compound exhibits variable enantioselectivity depending on the specific tetrathiafulvalene derivative. While it shows weak enantioselectivity for tetrathiafulvalene (TTF) and tetramethyl-tetrathiafulvalene (TMTTF) [], and leads to a racemic mixture with tetrakis(thiomethyl)-tetrathiafulvalene (TMT-TTF) [], it achieves a promising enantioselectivity of up to 44% ee with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) []. This suggests that the substituents on the tetrathiafulvalene core significantly influence the interaction with this compound during the oxidation process.

Q2: What insights did computational chemistry provide into the oxidation mechanism of BEDT-TTF by this compound?

A2: Density functional theory (DFT) calculations were instrumental in understanding the oxidation mechanism and the origin of enantioselectivity. The calculations revealed that the chiral sulfoxide group in the major enantiomer of the oxidized BEDT-TTF derivative has the (R) absolute configuration when this compound is used []. Furthermore, these calculations, in conjunction with electronic circular dichroism spectra, provided insights into the participation of the chiral sulfoxide group in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting BEDT-TTF-sulfoxide []. This information is crucial for understanding the electronic properties of the oxidized products, which are essential for their potential applications in materials science.

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